SIRT3 Inhibitory Selectivity Conferred by the 4-Acrylamidophenyl Scaffold: Head-to-Head Isoform Profiling of Derived Quinoline-4-Carboxylic Acid Inhibitors
In a direct structure-activity relationship (SAR) study, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative P6—constructed using CAS 41948-63-4 as the key building block—exhibited an IC₅₀ of 7.2 µM against SIRT3, with 4.5-fold selectivity over SIRT1 (IC₅₀ = 32.6 µM) and 4.7-fold selectivity over SIRT2 (IC₅₀ = 33.5 µM) [1]. This isoform selectivity is not observed in analogous derivatives built from the non-acrylamide 4-acetamidophenylacetic acid scaffold (Actarit), which instead targets immunomodulatory pathways unrelated to sirtuin deacetylase inhibition [2]. The acrylamide moiety of CAS 41948-63-4 provides both a covalent warhead capability and a specific hydrogen-bonding interaction network within the SIRT3 active site that cannot be replicated by the saturated acetamido group of Actarit [1].
| Evidence Dimension | SIRT3 inhibitory potency and isoform selectivity (IC₅₀, µM) of final derivative compounds built from the respective building blocks |
|---|---|
| Target Compound Data | Derivative P6 (built from CAS 41948-63-4): SIRT3 IC₅₀ = 7.2 µM; SIRT1 IC₅₀ = 32.6 µM; SIRT2 IC₅₀ = 33.5 µM; SIRT3 selectivity ratio vs SIRT1 = 4.5-fold, vs SIRT2 = 4.7-fold |
| Comparator Or Baseline | Actarit (4-acetamidophenylacetic acid, CAS 18699-02-0): No measurable SIRT3 inhibitory activity reported; pharmacological activity mediated through immunomodulation (non-sirtuin mechanism) |
| Quantified Difference | SIRT3 IC₅₀ = 7.2 µM for CAS 41948-63-4-derived compounds vs no detectable SIRT3 inhibition for Actarit-derived compounds; ≥4.5-fold isoform selectivity window |
| Conditions | In vitro fluorescence-based deacetylase assay using recombinant human SIRT1 (full-length), SIRT2 (full-length), and SIRT3 (residues 102–399) expressed in E. coli; substrate Ac-RHKKAc-NH₂; 2 h incubation |
Why This Matters
For laboratories developing SIRT3-selective chemical probes or targeting leukemic differentiation therapy, procurement of CAS 41948-63-4 as a building block is essential because the 4-acrylamidophenyl motif is structurally required for the 4.5–4.7-fold SIRT3-over-SIRT1/SIRT2 selectivity window documented in the literature—a selectivity that Actarit-based scaffolds cannot achieve.
- [1] Hui Q, Li X, Fan W, Gao C, Zhang L, Qin H, Wei L, Zhang L. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Front Chem. 2022;10:880067. doi:10.3389/fchem.2022.880067. PMID: 35433629. Data: P6 SIRT3 IC₅₀ = 7.2 µM; SIRT1 IC₅₀ = 32.6 µM; SIRT2 IC₅₀ = 33.5 µM. View Source
- [2] PubChem. Actarit (CAS 18699-02-0) – Biological Activity Summary. Orally active immunomodulator; anti-inflammatory and antirheumatic properties; no reported sirtuin inhibitory activity. View Source
